molecular formula C16H21NO4S B2978291 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide CAS No. 1790194-81-8

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide

Cat. No. B2978291
CAS RN: 1790194-81-8
M. Wt: 323.41
InChI Key: BVRXSEFSALIYRN-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The furan-2-yl group is a common motif in organic chemistry and is present in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely involve interactions between the furan ring, the sulfonamide group, and the phenyl group. Similar compounds have been studied using elemental analysis, conductivity measurements, IR and 1H NMR spectral studies .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the furan ring could participate in electrophilic aromatic substitution reactions . The sulfonamide group could also undergo various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been characterized using techniques such as NMR spectroscopy .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from furan, such as the one , have demonstrated antimicrobial properties . Specifically, derivatives of 3-(furan-2-yl)propenoic acids have shown good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential applications in developing new antimicrobial agents that could be used to treat fungal infections.

Anticancer Properties

Furan derivatives have been studied for their anticancer activity . New sugar hydrazones incorporating furan and thiadiazole ring systems have been synthesized and shown to exhibit significant anticancer activity against human liver carcinoma cells (HepG-2) . This indicates that the compound could be a precursor or a component in the synthesis of potential anticancer drugs.

Synthesis of Bioactive Derivatives

The compound has been used in the synthesis of bioactive derivatives through the hydroarylation of carbon–carbon double bonds. This process yields 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which are of interest due to their biological activities . These derivatives could be further explored for various pharmacological applications.

Antibacterial Activity

Recent advances in the synthesis of furan derivatives have highlighted their antibacterial activity . The radical bromination of methyl groups in furan compounds has led to the creation of new compounds with potential antibacterial properties . This suggests that the compound could be used to develop new antibacterial drugs.

Superelectrophilic Activation

The compound has been involved in reactions under superelectrophilic activation conditions. This type of chemical reaction is significant for the synthesis of various organic compounds, which can have multiple applications in medicinal chemistry and drug development .

Antifungal Activity

Apart from its antimicrobial properties, the compound has shown to suppress the growth of Escherichia coli and Staphylococcus aureus . This broad-spectrum activity makes it a valuable candidate for the development of new antifungal agents.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This could include avoiding dust formation, avoiding breathing in any vapors, and using personal protective equipment .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the synthesis of related compounds. The furan ring and the sulfonamide group are both present in many bioactive molecules, suggesting that this compound could have interesting biological properties .

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-16(18,12-15-8-5-10-21-15)13-17-22(19,20)11-9-14-6-3-2-4-7-14/h2-8,10,17-18H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRXSEFSALIYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenylethanesulfonamide

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